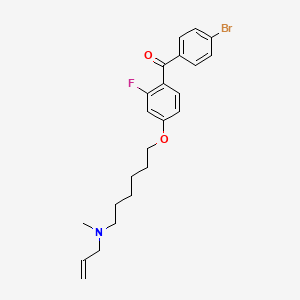

Ro 48-8071

Description

a cholesterol synthesis inhibitor; structure in first source

Properties

IUPAC Name |

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCCJYVZIMDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870077 | |

| Record name | Ro 48-8071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161582-11-2 | |

| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 48-8071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R048-8071 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ro 48-8071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-48-8071 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of Ro 48-8071: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 48-8071 is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS). This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in this pathway. By inhibiting OSC, Ro 48-8071 effectively blocks the de novo synthesis of cholesterol and other downstream sterols. This targeted action has led to its investigation as a cholesterol-lowering agent and, more extensively, as a potential therapeutic for various cancers that exhibit a dependency on cholesterol metabolism for proliferation and survival. This guide provides a comprehensive overview of the molecular target of Ro 48-8071, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

Primary Molecular Target: 2,3-Oxidosqualene Cyclase (OSC)

The primary and well-established molecular target of Ro 48-8071 is the enzyme 2,3-oxidosqualene cyclase (OSC), also referred to as lanosterol synthase (LSS). OSC is a key enzyme in the cholesterol biosynthesis pathway, which is responsible for the production of cholesterol and other essential sterols.[1][2][3][4]

Function of OSC: OSC catalyzes the complex cyclization of a linear substrate, 2,3-monoepoxysqualene (also known as 2,3-oxidosqualene), into the tetracyclic sterol, lanosterol.[1][3][4] This is a crucial step that commits the pathway to the formation of sterols.

Mechanism of Inhibition: Ro 48-8071 acts as a potent inhibitor of OSC. Molecular modeling and photoaffinity labeling studies have suggested that Ro 48-8071 binds at the junction between the central cavity and the substrate entry channel of the enzyme, thereby blocking the access of the natural substrate, 2,3-oxidosqualene, to the active site.[5] The crystal structure of human OSC in complex with Ro 48-8071 has been resolved, providing detailed insights into the inhibitor-enzyme interaction.[6]

Quantitative Data: Inhibitory Potency of Ro 48-8071

The inhibitory activity of Ro 48-8071 against its target, OSC, and its effects on cell viability have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Enzyme Inhibition | |||

| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Inhibition Assay | ~6.5 nM | [7][8] |

| Cholesterol Synthesis in HepG2 cells | Cellular Assay | ~1.5 nM | [7][8] |

| Cancer Cell Viability | |||

| Breast Cancer | |||

| BT-474 | Cell Viability (48h) | 6.06 ± 0.23 µM | [9] |

| T47-D | Cell Viability (48h) | 7.76 ± 0.29 µM | [9] |

| MCF-7 | Cell Viability (48h) | 6.34 ± 0.34 µM | [9] |

| MDA-MB-231 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |

| BT20 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |

| Prostate Cancer | |||

| LNCaP (hormone-dependent) | Cell Viability | ~10 µM | [11] |

| PC-3 (castration-resistant) | Cell Viability | ~10 µM | [11] |

| DU145 (castration-resistant) | Cell Viability | ~10 µM | [11] |

| Pancreatic Cancer | |||

| PANC-1 | Cell Viability (48h) | Not specified, effective at 10 µM | [1] |

| Colon Cancer | |||

| DLD-1 | Cell Viability (48h) | 3.3 µM | [2] |

| LoVo | Cell Viability (48h) | 4.3 µM | [2] |

| Lung Cancer | |||

| H69AR | Cell Viability (48h) | 13.68 µM | [2] |

| NCI-H23 | Cell Viability (48h) | 10.3 µM | [2] |

| A549 | Cell Viability (48h) | 10.1 µM | [2] |

| Ovarian Cancer | |||

| OVCAR-3 | Cell Viability (48h) | 11.3 ± 0.3 µM | [12] |

| SK-OV-3 | Cell Viability (48h) | 12.7 ± 0.5 µM | [12] |

| Endometrial Cancer | |||

| Ishikawa | Cell Viability | 0.968 µM | [13] |

| KLE | Cell Viability | 6.478 µM | [13] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method to assess the effect of compounds on cell proliferation and viability.[9][12][14]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Ro 48-8071 or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by Ro 48-8071.[11][14]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Ro 48-8071 for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Tumor Studies

This protocol describes the evaluation of the anti-tumor efficacy of Ro 48-8071 in a mouse model.[12][15]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Ro 48-8071 (e.g., 20-40 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Monitoring and Endpoint: Monitor tumor growth and the general health of the animals (including body weight) throughout the study. The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).

Visualizations: Pathways and Workflows

Cholesterol Biosynthesis Pathway and Inhibition by Ro 48-8071

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of 2,3-oxidosqualene cyclase (OSC) by Ro 48-8071.

Downstream Signaling Effects of Ro 48-8071 in Cancer Cells

Caption: Downstream signaling effects of Ro 48-8071 in cancer cells, leading to decreased proliferation and increased apoptosis.

Experimental Workflow for In Vitro Analysis of Ro 48-8071

Caption: A generalized experimental workflow for the in vitro characterization of Ro 48-8071's effects on cancer cells.

References

- 1. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cholesterol biosynthesis inhibitor RO 48-8071 suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 15. fortunejournals.com [fortunejournals.com]

An In-depth Technical Guide to Ro 48-8071: Discovery, Mechanism, and Therapeutic Potential

An Overview of a Potent Oxidosqualene Cyclase Inhibitor

This technical guide provides a comprehensive overview of Ro 48-8071, a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC). Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the role of OSC in cholesterol biosynthesis and has emerged as a promising candidate for therapeutic applications, particularly in oncology. This document details the discovery and history of Ro 48-8071, its mechanism of action, and its effects in various preclinical models. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this molecule.

Discovery and History

Ro 48-8071, with the chemical name 4′-[6-(allylmethylamino)hexyloxy]-4-bromo-2′-fluorobenzophenone fumarate, was developed as a specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] The rationale behind targeting OSC was to lower cholesterol levels by a mechanism distinct from that of statins, which inhibit HMG-CoA reductase. By inhibiting OSC, Ro 48-8071 blocks the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol.[1][2] Initial studies demonstrated its efficacy in lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs.[3] Subsequent research, however, unveiled its potent anti-cancer properties, shifting the focus of its investigation towards oncology.[4]

Mechanism of Action

Ro 48-8071 exerts its primary effect by inhibiting the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. OSC catalyzes a crucial step in cholesterol biosynthesis: the cyclization of 2,3-monoepoxysqualene to lanosterol.[5] By blocking this step, Ro 48-8071 not only reduces the production of cholesterol but also leads to the accumulation of its precursor, 2,3-monoepoxysqualene.[3]

The inhibitory effect of Ro 48-8071 on OSC is highly potent, with an IC50 value in the nanomolar range.[6][7] Crystallography studies with the prokaryotic counterpart of OSC, squalene-hopene cyclase (SHC), have revealed that Ro 48-8071 binds within the active-site cavity of the enzyme, extending into the channel that connects the cavity with the membrane.[8] This binding prevents the substrate from accessing the active site, thereby inhibiting the cyclization reaction.[8]

Beyond its primary target, Ro 48-8071 has been shown to exert "off-target" effects that contribute to its anti-cancer activity. These include the modulation of signaling pathways involved in cell proliferation, apoptosis, and hormone receptor activity.

Quantitative Data

The following tables summarize the key quantitative data reported for Ro 48-8071 in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Ro 48-8071

| Target/Cell Line | Assay | IC50 Value | Reference |

| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Inhibition Assay | ~6.5 nM | [6][7] |

| HepG2 (human liver cancer) | Cholesterol Synthesis | ~1.5 nM | [7] |

| LNCaP (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |

| PC-3 (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |

| DU145 (prostate cancer) | Cell Viability (SRB assay) | ~10 µM (48h) | [9] |

| BT-474 (breast cancer) | Cell Viability (SRB assay) | 6-12 µM (48h) | [2] |

| MCF-7 (breast cancer) | Cell Viability (SRB assay) | 6-15 µM (24-48h) | [2] |

| PANC-1 (pancreatic cancer) | Cell Viability (MTS assay) | ~10 µM (72h) | [3] |

| DLD-1 (colon cancer) | Cell Viability (SRB assay) | 3.3 µM (48h) | [6] |

| LoVo (colon cancer) | Cell Viability (SRB assay) | 13.68 µM (48h) | [6] |

| H69AR (lung cancer) | Cell Viability (SRB assay) | 10.5 µM (48h) | [6] |

| NCI-H23 (lung cancer) | Cell Viability (SRB assay) | 8.5 µM (48h) | [6] |

| A549 (lung cancer) | Cell Viability (SRB assay) | 12.5 µM (48h) | [6] |

Table 2: In Vivo Efficacy of Ro 48-8071

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude Mice | Prostate Cancer (PC-3 xenograft) | 20 mg/kg/day, i.p. | Significant tumor growth inhibition | [10] |

| Nude Mice | Breast Cancer (BT-474 xenograft) | 5 or 20 mg/kg/day | Tumor growth prevention | [2] |

| Nude Mice | Ovarian Cancer (SK-OV-3 xenograft) | 20 or 40 mg/kg/day, i.p. | Significant tumor growth suppression | [5] |

| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | Intravenous injection for 3 weeks | Markedly inhibited tumor growth | [3] |

| Hamsters | - | 150 µmol/kg/day | ~60% reduction in LDL-C | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Ro 48-8071.

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]

-

Drug Treatment: Treat cells with various concentrations of Ro 48-8071 for the desired duration (e.g., 24, 48, or 72 hours).[9]

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[3]

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells treated with Ro 48-8071 in RIPA buffer to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[7]

-

SDS-PAGE: Separate 30-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK, anti-p-JNK, anti-ERβ) overnight at 4°C.[10]

-

Washing: Wash the membrane three times with TBST.[10]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cells (e.g., PC-3, BT-474)

-

Matrigel (optional)

-

Calipers

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel (1:1 ratio).[10]

-

Tumor Cell Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.[10][11]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers with the formula: Volume = (width)² x length/2.[11]

-

Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer Ro 48-8071 (e.g., 20 mg/kg/day) via intraperitoneal or intravenous injection.[5][10]

-

Endpoint: Continue treatment for the specified duration (e.g., 3-4 weeks) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and excise the tumors for further analysis.[3]

Signaling Pathways and Visualizations

Ro 48-8071 has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.

Cholesterol Biosynthesis Pathway

Ro 48-8071's primary mechanism is the inhibition of OSC in the cholesterol biosynthesis pathway.

Caption: Inhibition of 2,3-Oxidosqualene Cyclase by Ro 48-8071.

ERK and JNK Signaling Pathways

Ro 48-8071 has been demonstrated to inactivate the ERK and JNK signaling pathways in pancreatic cancer cells, leading to reduced cell viability.[3]

Caption: Ro 48-8071 inhibits the ERK and JNK signaling pathways.

Estrogen Receptor β (ERβ) Signaling

In breast and prostate cancer cells, Ro 48-8071 has been shown to increase the expression of the anti-proliferative Estrogen Receptor β (ERβ).[1][5]

Caption: Ro 48-8071 upregulates Estrogen Receptor β expression.

Experimental Workflow: In Vitro Anti-Cancer Screening

The following diagram illustrates a typical workflow for screening the anti-cancer effects of Ro 48-8071 in vitro.

Caption: Workflow for in vitro evaluation of Ro 48-8071.

Conclusion

Ro 48-8071 is a well-characterized, potent inhibitor of 2,3-oxidosqualene cyclase. While initially developed as a cholesterol-lowering agent, its significant anti-cancer properties have made it a valuable tool for cancer research and a potential therapeutic candidate. Its multi-faceted mechanism of action, involving both direct inhibition of cholesterol biosynthesis and modulation of key signaling pathways, underscores its potential for further development. This guide provides a foundational understanding of Ro 48-8071 for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. LLC cells tumor xenograft model [protocols.io]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ro 48-8071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1] By targeting an enzyme downstream of HMG-CoA reductase, Ro 48-8071 offers a distinct mechanism for modulating cholesterol metabolism.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on Ro 48-8071, with a focus on its anticancer properties. The document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and workflows. While extensive pharmacodynamic data exists, detailed quantitative pharmacokinetic parameters for Ro 48-8071 are not widely available in the public domain.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Ro 48-8071, including specific values for half-life, clearance, and volume of distribution, are limited in publicly accessible literature. However, preclinical studies in various animal models provide some qualitative insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1 Absorption and Distribution

Ro 48-8071 has been shown to be orally active in preclinical models.[2] Following administration in BALB/c mice, it leads to a rapid and sustained inhibition of cholesterol synthesis in the small intestine, large intestine, and stomach.[3] In contrast, its effect on hepatic cholesterol synthesis is more transient, with levels rebounding within a few days.[4] This suggests a degree of tissue-selective distribution or differential metabolism.

2.2 Metabolism and Excretion

The metabolism of Ro 48-8071 is understood to involve phase II transformations.[5] In silico predictions and in vitro studies suggest that Ro 48-8071 is a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, which may indicate a potential for drug-drug interactions and hepatotoxicity.[6] The primary route of excretion for Ro 48-8071 and its metabolites appears to be fecal.[7]

Table 1: Summary of Available Pharmacokinetic Information for Ro 48-8071

| Parameter | Species | Finding | Citation |

| Route of Administration | Mice, Hamsters, Monkeys, Minipigs | Orally active. | [2][8] |

| Tissue Distribution | BALB/c Mice | Rapid and sustained inhibition of cholesterol synthesis in the small and large intestines, and stomach. Transient inhibition in the liver. | [3][4] |

| Metabolism | In silico/In vitro | Predicted to be a substrate and inhibitor of CYP3A4. Undergoes phase II transformations. | [5][6] |

| Excretion | General | Primarily fecal excretion. | [7] |

| Safety | Hamsters, Squirrel Monkeys, Minipigs | Safe at pharmacologically active doses. | [8] |

Pharmacodynamics

The primary pharmacodynamic effect of Ro 48-8071 is the inhibition of 2,3-oxidosqualene cyclase (OSC), leading to a reduction in cholesterol synthesis.[1] This mechanism has been extensively studied for its potential in cancer therapy.

3.1 Mechanism of Action

Ro 48-8071 acts as a competitive and reversible inhibitor of OSC.[9] This inhibition leads to the accumulation of 2,3-monoepoxysqualene and a subsequent decrease in the production of lanosterol, a precursor to cholesterol. The anticancer effects of Ro 48-8071 are attributed to both the direct effects of cholesterol depletion on cancer cell membranes and the modulation of various signaling pathways.

3.2 Effects on Cancer Cell Signaling

Ro 48-8071 has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

-

JNK and ERK/MAPK Pathways: In pancreatic ductal adenocarcinoma cells, Ro 48-8071 inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[8]

-

PI3K/Akt Pathway: Inhibition of OSC by Ro 48-8071 has been shown to specifically interfere with the PI3K/Akt signaling pathway in cancer cells and tumor vasculature.[10]

-

Estrogen Receptor (ER) and Androgen Receptor (AR) Signaling: In breast and prostate cancer cells, Ro 48-8071 can suppress the transcriptional activity of ERα and AR.[11]

3.3 In Vitro and In Vivo Anticancer Activity

Ro 48-8071 has demonstrated significant anticancer activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Activity of Ro 48-8071 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 | Citation |

| PANC-1 | Pancreatic | Inhibition of cell viability, cell cycle arrest at G1 | ~10 µM (72h) | [8] |

| HCT116 | Colon | Inhibition of cell viability | 3.3 µM (48h) | [4] |

| HPAF-II | Pancreatic | Inhibition of cell viability | 13.68 µM (48h) | [4] |

| LNCaP | Prostate (hormone-dependent) | Reduced cell viability, induced apoptosis | ~10-30 µM (24h) | |

| PC-3 | Prostate (castration-resistant) | Reduced cell viability, induced apoptosis | ~10-30 µM (24h) | |

| BT-474 | Breast (ER-positive) | Reduced cell viability, induced apoptosis | ~6-12 µM (48h) | |

| MDA-MB-231 | Breast (Triple-Negative) | Reduced cell viability, induced apoptosis | ~10-18 µM (48h) | [7] |

| SK-OV-3 | Ovarian | Reduced cell viability | Not specified | |

| OVCAR-3 | Ovarian | Reduced cell viability | Not specified |

Table 3: In Vivo Antitumor Efficacy of Ro 48-8071

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Citation |

| Nude Mice (PANC-1 xenografts) | Pancreatic | 5 mg/kg/day i.v. | Marked inhibition of subcutaneous tumor growth. | [8] |

| Nude Mice (BT-474 xenografts) | Breast | 5 or 10 mg/kg i.v. | Significant reduction in tumor burden with no apparent toxicity. | |

| Nude Mice (PC-3 xenografts) | Prostate | 20 or 40 mg/kg i.p. | Significant suppression of tumor growth. | |

| Nude Mice (SK-OV-3 xenografts) | Ovarian | 20-40 mg/kg/day i.p. | Significant suppression of xenograft growth. | |

| RIP-Tag2 Mice | Pancreatic Neuroendocrine | Not specified | Reduction in tumor growth and vascular density. | [10] |

Experimental Protocols

4.1 Cell Viability Assays

4.1.1 Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of Ro 48-8071 for the desired duration (e.g., 24-48 hours).

-

Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

4.2 Apoptosis Assay

4.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

-

Cell Preparation: Treat cells with Ro 48-8071 for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

4.3 Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and JNK.[8]

-

Cell Lysis: Treat cells with Ro 48-8071, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

5.1 Signaling Pathways

Caption: Signaling pathways modulated by Ro 48-8071.

5.2 Experimental Workflows

Caption: Workflow for the SRB cell viability assay.

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Conclusion

Ro 48-8071 is a promising investigational drug with a well-defined pharmacodynamic profile centered on the inhibition of cholesterol biosynthesis. Its ability to modulate key cancer-related signaling pathways and induce apoptosis has been demonstrated in a range of preclinical models. While the lack of detailed, publicly available quantitative pharmacokinetic data presents a challenge for a complete ADME characterization, the existing in vivo studies suggest a favorable safety profile at effective doses. Further research is warranted to fully elucidate the pharmacokinetic properties of Ro 48-8071 to support its potential clinical development as an anticancer agent.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by Ro 48-8071, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol synthesis inhibition distal to squalene upregulates biliary phospholipid secretion and counteracts cholelithiasis in the genetically prone C57L/J mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbs.com [ijbs.com]

- 7. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cholesterol biosynthesis enzyme oxidosqualene cyclase is a new target to impair tumour angiogenesis and metastasis dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cholesterol biosynthesis enzyme oxidosqualene cyclase is a new target to impair tumour angiogenesis and metastasis … [ouci.dntb.gov.ua]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

Ro 48-8071: A Technical Guide to In Vitro Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro solubility and stability of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC). Understanding these fundamental physicochemical properties is crucial for the design and execution of preclinical research and development. This document outlines solubility data in common laboratory solvents, provides recommended storage conditions, and details standardized experimental protocols for solubility and stability testing. Additionally, it visualizes the compound's mechanism of action within the cholesterol biosynthesis pathway and its influence on downstream signaling cascades.

Solubility Profile of Ro 48-8071

The solubility of Ro 48-8071 has been determined in several common solvents. The data presented below is a compilation from various suppliers and literature sources. It is important to note that the fumarate salt of Ro 48-8071 is often used to improve aqueous solubility.

Table 1: Quantitative Solubility Data for Ro 48-8071

| Solvent | Solubility (as fumarate salt) | Molar Concentration (Approx.) | Notes |

| Water | 100 mg/mL[1][2] | 177.17 mM[1][2] | Requires sonication to dissolve.[1][2] Another source suggests solubility up to 20 mM with gentle warming and 25 mM. A solubility of 5 mg/mL has also been reported. |

| DMSO | ≥ 55 mg/mL[1][2][3] | 97.44 mM[1][2] | The term "≥" indicates that saturation may not have been reached at this concentration.[1][2] One source suggests a solubility of up to 100 mM in DMSO. |

| PBS | 12.5 mg/mL[1] | 22.15 mM[1] | Requires sonication and warming to 60°C for complete dissolution.[1] |

Note: The molecular weight of Ro 48-8071 fumarate is 564.44 g/mol [4], and the free base is 448.37 g/mol . Calculations are based on the fumarate salt unless otherwise specified.

In Vitro Stability and Storage

Proper storage and handling of Ro 48-8071 are critical to maintain its integrity for in vitro experiments. Stability is dependent on the solvent and storage temperature.

Table 2: Recommended Storage Conditions for Ro 48-8071 Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | 1 month[1][2] | Store in a sealed container, protected from moisture.[1][2] |

| -80°C | 6 months[2] | Recommended for longer-term storage to prevent degradation.[2] |

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.[2] For solid forms of the compound, storage at +4°C or in ambient conditions for up to 12 months is suggested.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of Ro 48-8071 in a laboratory setting.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of Ro 48-8071 that can be dissolved in a specific aqueous buffer at a constant temperature.

Materials:

-

Ro 48-8071 (solid form)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Shaking incubator

-

Centrifuge

-

HPLC/UPLC system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid Ro 48-8071 to a series of vials containing the aqueous buffer. The presence of undissolved solid is necessary to ensure that saturation is achieved.

-

Seal the vials securely to prevent any solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

To separate the undissolved solid, centrifuge the samples at high speed.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of Ro 48-8071 in the filtered supernatant using a validated HPLC/UPLC method.

References

Downstream Effects of OSC Inhibition by Ro 48-8071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects resulting from the inhibition of oxidosqualene cyclase (OSC) by the small molecule inhibitor Ro 48-8071. By targeting a key enzyme in the cholesterol biosynthesis pathway, Ro 48-8071 initiates a cascade of cellular events that extend far beyond the reduction of cholesterol levels, impacting cell viability, signaling pathways, and hormone receptor activity. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions, offering a valuable resource for researchers in oncology, metabolic diseases, and drug discovery.

Core Mechanism of Action: Oxidosqualene Cyclase Inhibition

Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] This enzyme catalyzes the cyclization of 2,3-monoepoxysqualene to lanosterol, a critical step in the de novo synthesis of cholesterol.[3][4][5] By blocking this enzymatic conversion, Ro 48-8071 effectively curtails the production of lanosterol and, consequently, cholesterol.[6][7] This primary action sets off a series of downstream consequences, including the accumulation of upstream metabolites and the modulation of various cellular processes.

A key consequence of OSC inhibition is the shunting of accumulated 2,3-oxidosqualene towards the production of alternative metabolites, most notably 24(S),25-epoxycholesterol.[6][8][9] This oxysterol is a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[8][9][10]

Figure 1: Mechanism of Ro 48-8071 and Metabolic Shunting.

Downstream Cellular and Molecular Effects

The inhibition of OSC by Ro 48-8071 triggers a diverse array of downstream effects, many of which contribute to its significant anti-cancer properties. These effects can be broadly categorized as follows:

Anti-proliferative and Pro-apoptotic Activity

A primary and extensively documented effect of Ro 48-8071 is the inhibition of cancer cell viability across a wide range of tumor types, including breast, prostate, colon, pancreatic, lung, and ovarian cancers.[4][7][11][12][13] This is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][11][14]

-

Apoptosis Induction: Ro 48-8071 has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[14]

-

Cell Cycle Arrest: In pancreatic cancer cells, Ro 48-8071 induces cell cycle arrest in the G1 phase. This is mediated by the upregulation of the cell cycle inhibitor p27 and the downregulation of cyclin B1 and cyclin E.[7][15]

Modulation of Hormone Receptor Signaling

Ro 48-8071 exhibits significant off-target effects on key hormone receptors implicated in cancer progression, particularly in hormone-dependent cancers.

-

Estrogen Receptors (ER): In breast cancer cells, Ro 48-8071 leads to the degradation of estrogen receptor-alpha (ERα), a key driver of proliferation in ER-positive breast cancers.[12][16] Concurrently, it induces the expression of the anti-proliferative estrogen receptor-beta (ERβ).[3][12][16] This shift in the ERβ/ERα ratio is believed to be a significant contributor to its anti-tumor effects.[12]

-

Androgen Receptor (AR): In prostate cancer cells, Ro 48-8071 reduces the expression of the androgen receptor (AR), which is crucial for the growth of both hormone-dependent and castration-resistant prostate cancer.[4][17]

Inhibition of Key Signaling Pathways

Ro 48-8071 has been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: Some studies suggest that Ro 48-8071 can act as a PI3-Kinase inhibitor, a pathway central to cell growth, proliferation, and survival.[11][18]

-

MAPK Pathway (ERK and JNK): In pancreatic cancer cells, Ro 48-8071 inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[7][15]

Anti-Angiogenic Effects

Ro 48-8071 also exhibits anti-angiogenic properties, restricting the growth of endothelial cells and reducing the levels of angiogenic markers such as VEGF and CD-31 in tumor tissues.[5][11][19] This contributes to its overall anti-tumor efficacy by limiting the blood supply to the tumor.

Figure 2: Overview of Downstream Effects of Ro 48-8071.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of Ro 48-8071 from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Ro 48-8071

| Target/Cell Line | Assay Type | Duration | IC50 Value | Reference |

| Enzymatic Inhibition | ||||

| Human Liver Microsomes OSC | Enzymatic Assay | - | ~6.5 nM | [1][17][20] |

| HepG2 Cells OSC | Cholesterol Synthesis | - | ~1.5 nM | [17][20] |

| Cancer Cell Viability | ||||

| Breast Cancer | ||||

| BT-474, T47-D | SRB Assay | 24-48 h | 6-15 µM | [12] |

| MDA-MB-231, BT20 (TNBC) | SRB Assay | 48 h | ~10 µM | [19] |

| Prostate Cancer | ||||

| PC-3 | Cell Viability | - | 10 µM | [17] |

| Colon Cancer | ||||

| DLD-1, LoVo | SRB Assay | 48 h | 3.3 - 5.1 µM | [11] |

| Lung Cancer | ||||

| H69AR, NCI-H23, A549 | SRB Assay | 48 h | 7.9 - 13.7 µM | [11] |

| Pancreatic Cancer | ||||

| Capan-1, BxPC-3 | SRB Assay | 48 h | 8.8 - 11.2 µM | [11] |

| Ovarian Cancer | ||||

| OVCAR-3 | SRB Assay | 24 h | 20.5 ± 0.3 µM | [13] |

| OVCAR-3 | SRB Assay | 48 h | 11.3 ± 0.3 µM | [13] |

| SK-OV-3 | SRB Assay | 24 h | 18.3 ± 0.6 µM | [13] |

| SK-OV-3 | SRB Assay | 48 h | 12.7 ± 0.5 µM | [13] |

| Glioma | ||||

| Various Glioma Cell Lines | Cell Viability | - | R² = 0.91 with MI-2 | [9] |

Table 2: In Vivo Efficacy of Ro 48-8071

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Hamsters | - | 150 µg/kg | ~40% reduction in LDL cholesterol | [20] |

| Nude Mice | Breast Cancer (BT-474 xenografts) | - | Prevented tumor growth | [16] |

| Nude Mice | Ovarian Cancer (xenografts) | 20-40 mg/kg/day (i.p.) | Significantly suppressed tumor growth | [13] |

| Nude Mice | Prostate Cancer (PC-3 xenografts) | - | Suppressed tumor growth | [4] |

| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | - | Markedly inhibited tumor growth | [7][15] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of Ro 48-8071.

Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To determine the effect of Ro 48-8071 on the viability of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[5][11]

-

The following day, the cells are treated with various concentrations of Ro 48-8071 or a vehicle control.[11]

-

After the desired incubation period (e.g., 24, 48, or 72 hours, or up to 7 days for low-dose studies), the cells are fixed with trichloroacetic acid.[11][13][19]

-

The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.[11]

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a microplate reader to quantify cell viability, which is proportional to the protein content.[11]

-

IC50 values are calculated from the dose-response curves.[11]

Apoptosis Assay (Annexin V-FITC FACS)

Objective: To quantify the induction of apoptosis by Ro 48-8071.

Methodology:

-

Cells are seeded in 6-well plates and treated with Ro 48-8071 for a specified duration (e.g., 24 hours).[14]

-

Both floating and adherent cells are collected, washed, and resuspended in binding buffer.[14]

-

Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[5][14]

-

The stained cells are analyzed by flow cytometry (FACS).[5][14]

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.[14]

Western Blotting

Objective: To analyze the expression levels of specific proteins following treatment with Ro 48-8071.

Methodology:

-

Cells are treated with Ro 48-8071 for the desired time and concentration.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., ERα, ERβ, AR, p-ERK, p-JNK, β-actin).[3][4][21]

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin).[3]

Animal Xenograft Tumor Studies

Objective: To evaluate the in vivo anti-tumor efficacy of Ro 48-8071.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.[13]

-

Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[13]

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives Ro 48-8071 (e.g., via intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.[13]

-

Tumor volume and body weight are measured regularly throughout the study.[13]

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).[13][19]

Figure 3: Experimental Workflow for Ro 48-8071 Evaluation.

Conclusion

Ro 48-8071, through its potent inhibition of oxidosqualene cyclase, initiates a complex and multifaceted cascade of downstream effects that collectively contribute to its robust anti-cancer and cholesterol-lowering properties. Beyond its primary role in disrupting cholesterol biosynthesis, Ro 48-8071 modulates critical cellular processes including apoptosis, cell cycle progression, hormone receptor signaling, and key oncogenic pathways. The ability of Ro 48-8071 to induce the anti-proliferative ERβ while degrading the pro-proliferative ERα and AR highlights its potential as a therapeutic agent in hormone-dependent malignancies. Furthermore, its anti-angiogenic and PI3K/MAPK pathway inhibitory activities underscore its broad-spectrum anti-tumor potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of Ro 48-8071 and other OSC inhibitors as next-generation therapeutics.

References

- 1. Ro 48-8071 fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]

- 2. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. dovepress.com [dovepress.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. ahajournals.org [ahajournals.org]

- 9. pnas.org [pnas.org]

- 10. 2,3-Oxidosqualene cyclase protects liver cells from the injury of intermittent hypoxia by regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cholesterol biosynthesis inhibitor RO 48-8071 suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]

- 19. academic.oup.com [academic.oup.com]

- 20. caymanchem.com [caymanchem.com]

- 21. spandidos-publications.com [spandidos-publications.com]

Ro 48-8071: A Technical Guide to its Role in Lanosterol Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. This enzyme catalyzes a critical cyclization step in the cholesterol biosynthesis pathway, specifically the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol and other steroids. By targeting OSC, Ro 48-8071 effectively blocks the synthesis of lanosterol and downstream sterols. This targeted inhibition has demonstrated significant effects, not only in lowering cholesterol but also in inducing apoptosis and inhibiting proliferation in various cancer cell lines. This technical guide provides an in-depth overview of Ro 48-8071's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cholesterol biosynthesis pathway is a complex and highly regulated process essential for cellular function. A key enzyme in this pathway is 2,3-oxidosqualene cyclase (OSC), which facilitates the intricate cyclization of linear 2,3-oxidosqualene into the tetracyclic structure of lanosterol[1]. Lanosterol serves as the foundational molecule for the synthesis of cholesterol and all other steroids in animals and fungi[1]. The targeted inhibition of this pathway has been a focal point for the development of cholesterol-lowering drugs and, more recently, for anti-cancer therapeutics.

Ro 48-8071 has emerged as a significant small molecule inhibitor that specifically targets OSC[2]. Its action is downstream of HMG-CoA reductase, the target of statins, which offers a different and potentially more targeted approach to modulating cholesterol synthesis[2]. This guide explores the technical details of Ro 48-8071's function as a lanosterol synthesis inhibitor and its broader biological consequences.

Mechanism of Action

Ro 48-8071 acts as a competitive and reversible inhibitor of 2,3-oxidosqualene cyclase[3]. By binding to the active site of OSC, it prevents the substrate, 2,3-oxidosqualene, from being converted into lanosterol. This direct inhibition leads to a depletion of lanosterol and, consequently, a reduction in the cellular pool of cholesterol and other downstream steroid hormones.

Quantitative Data

The inhibitory potency of Ro 48-8071 has been quantified in various experimental systems, from isolated enzymes to cellular and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ro 48-8071

| Target | System | IC50 Value | Reference |

| Oxidosqualene Cyclase (OSC) | Human Liver Microsomes | ~6.5 nM | [4] |

| Cholesterol Synthesis | HepG2 cells | ~1.5 nM | [4] |

| ERα responsive luciferase activity | Mammalian cells | ~10 µM |

Table 2: Anti-proliferative Activity of Ro 48-8071 in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |

| DLD-1 | Colon Cancer | 48 h | 3.3 | [5] |

| LoVo | Colon Cancer | 48 h | 4.2 | [5] |

| H69AR | Lung Cancer | 48 h | 13.68 | [5] |

| NCI-H23 | Lung Cancer | 48 h | 9.8 | [5] |

| A549 | Lung Cancer | 48 h | 10.2 | [5] |

| Capan-1 | Pancreatic Cancer | 48 h | 8.7 | [5] |

| BxPC-3 | Pancreatic Cancer | 48 h | 7.5 | [5] |

| BT-474 | Breast Cancer | 24-48 h | ~6-15 | [6] |

| T47-D | Breast Cancer | 24-48 h | ~6-15 | [6] |

| MCF-7 | Breast Cancer | 24-48 h | ~6-15 | [6] |

| OVCAR-3 | Ovarian Cancer | 24 h | 20.5 ± 0.3 | |

| OVCAR-3 | Ovarian Cancer | 48 h | 11.3 ± 0.3 | |

| SK-OV-3 | Ovarian Cancer | 24 h | 18.3 ± 0.6 | |

| SK-OV-3 | Ovarian Cancer | 48 h | 12.7 ± 0.5 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24-48 h | ~10-18 | |

| BT-20 | Triple-Negative Breast Cancer | 24-48 h | ~10-18 | |

| SK-Br-3 | Breast Cancer (Her-2-neu positive) | 24-48 h | ~10-18 |

Experimental Protocols

Oxidosqualene Cyclase (OSC) Inhibition Assay

A detailed, standardized protocol for an OSC inhibition assay with Ro 48-8071 is not extensively published in the provided search results. However, a general methodology can be inferred.

Objective: To determine the in vitro inhibitory effect of Ro 48-8071 on the enzymatic activity of OSC.

General Procedure:

-

Enzyme Source: Microsomal fractions from human liver or cultured cells (e.g., HepG2) known to express OSC are prepared.

-

Substrate: Radiolabeled (e.g., ³H) 2,3-oxidosqualene is used as the substrate.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of Ro 48-8071.

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids, including the product lanosterol, are extracted.

-

Analysis: The amount of radiolabeled lanosterol formed is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

-

Data Analysis: The concentration of Ro 48-8071 that inhibits 50% of the OSC activity (IC50) is calculated.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is widely used to assess the anti-proliferative effects of Ro 48-8071 on cancer cell lines[2][7].

Objective: To determine the effect of Ro 48-8071 on the viability of cultured cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of Ro 48-8071 for a specified duration (e.g., 24, 48, or 72 hours).

-

Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

-

Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Apoptosis Assay (FACS Analysis)

Fluorescence-activated cell sorting (FACS) is used to quantify apoptosis induced by Ro 48-8071[6][8].

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with Ro 48-8071.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of Ro 48-8071 for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

FACS Analysis: The stained cells are analyzed by flow cytometry.

-

Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of Ro 48-8071 in a living organism[6][8].

Objective: To evaluate the effect of Ro 48-8071 on tumor growth in an animal model.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with Ro 48-8071 (e.g., via intraperitoneal or intravenous injection) or a vehicle control.

-

Monitoring: Tumor size and body weight of the mice are monitored regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Lanosterol biosynthesis pathway highlighting Ro 48-8071's point of inhibition.

Caption: Experimental workflow for evaluating Ro 48-8071's activity.

Conclusion

Ro 48-8071 is a highly effective inhibitor of lanosterol synthesis through its targeted action on 2,3-oxidosqualene cyclase. The quantitative data clearly demonstrate its potency at both the enzymatic and cellular levels. The provided experimental protocols offer a framework for researchers to investigate the effects of Ro 48-8071 and similar compounds. The dual role of Ro 48-8071 in cholesterol metabolism and cancer cell proliferation makes it a valuable tool for research and a potential candidate for further drug development. This guide serves as a comprehensive technical resource for professionals working in these fields.

References

- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 2. oatext.com [oatext.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fortunejournals.com [fortunejournals.com]

- 6. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the In Silico Modeling of Ro 48-8071 Binding to Oxidosqualene Cyclase

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the binding of Ro 48-8071 to its molecular target, oxidosqualene cyclase (OSC). Ro 48-8071 is a potent, orally bioavailable inhibitor of OSC, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its ability to suppress cholesterol synthesis has led to its investigation as a potential hypocholesterolemic agent and as an anti-cancer therapeutic.[2][4][5] This document details the computational approaches used to study this interaction, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological and experimental frameworks.

Introduction to Oxidosqualene Cyclase and Ro 48-8071

Oxidosqualene cyclase (OSC), also known as lanosterol synthase, catalyzes the complex cyclization of 2,3-oxidosqualene to lanosterol, a critical step in the biosynthesis of cholesterol and other sterols.[4][6] This enzymatic step is a key regulatory point in the cholesterol pathway, making OSC an attractive target for therapeutic intervention.[4][7][8] Inhibition of OSC downstream of HMG-CoA reductase, the target of statins, avoids the depletion of essential non-sterol isoprenoids.[8]

Ro 48-8071, with the chemical name 4′-(6-(Allylmethylamino)hexyloxy)-4-bromo-2′-fluorobenzophenone fumarate, is a potent and specific inhibitor of OSC.[1][2] Its high affinity for OSC is in the nanomolar range.[1][9] The binding of Ro 48-8071 to OSC has been extensively studied, including through the determination of the crystal structure of the human OSC-Ro 48-8071 complex, which provides a detailed atomic-level view of their interaction.[6]

In Silico Modeling of Ro 48-8071 Binding to OSC

In silico modeling has been instrumental in understanding the binding of Ro 48-8071 to OSC and in the broader discovery of other OSC inhibitors.[4][7] The availability of the high-resolution crystal structure of the human OSC in complex with Ro 48-8071 (PDB ID: 1W6J) has been a cornerstone for these computational studies.[6]

2.1. Molecular Docking

Molecular docking simulations are a primary tool for investigating the binding of ligands to their protein targets. For the Ro 48-8071-OSC interaction, various docking programs, including GOLD, GLIDE, and AUTODOCK, have been utilized to predict the binding pose and affinity.[4] These studies have successfully reproduced the binding orientation observed in the crystal structure, with a root-mean-square deviation (RMSD) as low as 0.25 Å.[10]

The key interactions between Ro 48-8071 and the active site of OSC, as revealed by both the crystal structure and docking studies, include:

-

A charged hydrogen bond between the basic nitrogen atom of Ro 48-8071 and the carboxylate of Asp455.[11]

-

Cation-π interactions that stabilize the charged amino group with several aromatic residues.[11]

-

Stacking of the fluoro-phenyl group of the inhibitor between the side chains of Phe696 and His232.[11]

2.2. Inverse Docking

Inverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a library of protein structures.[12][13][14] In the context of Ro 48-8071, inverse docking studies using software like MDock have been employed to explore its potential off-target effects and to identify novel anti-cancer targets.[10][12] These studies have confirmed OSC as a high-ranking target for Ro 48-8071.[10]

Quantitative Data Summary

The following tables summarize the quantitative data related to the inhibitory activity of Ro 48-8071.

Table 1: Inhibitory Potency of Ro 48-8071 against Oxidosqualene Cyclase

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | ~6.5 nM | Mammalian OSC | |

| IC₅₀ | ~1.5 nM | Cholesterol Synthesis in HepG2 cells | |

| Binding Affinity (IC₅₀) | 5.7 - 223.87 nM | 5 Assays | [6] |

Table 2: Anti-proliferative Activity of Ro 48-8071 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (24-48h) | Reference |

| BT-474 | Breast Cancer | 6-15 µM | [2] |

| T47-D | Breast Cancer | 6-15 µM | [2] |

| MCF-7 | Breast Cancer | 6-15 µM | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.73 - 14.98 µM | [15] |

| BT-20 | Triple-Negative Breast Cancer | 12.67 - 15.80 µM | [15] |

| SK-Br-3 | Her2+ Breast Cancer | 12.09 - 17.46 µM | [15] |

| LNCaP | Prostate Cancer | Not specified, significant viability reduction at 1 nM | [1] |

| PC-3 | Prostate Cancer | Not specified, significant viability reduction at 1 nM | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of Ro 48-8071 and OSC.

4.1. Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the crystal structure of human oxidosqualene cyclase (e.g., PDB ID: 1W6J) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Ro 48-8071.

-

Assign appropriate atom types and charges.

-

Generate different conformers of the ligand.

-

-

Docking Simulation:

-

Define the binding site on the OSC structure, typically as a grid box centered on the co-crystallized ligand in the crystal structure.

-

Use a docking program (e.g., AutoDock Vina, GOLD, GLIDE) to dock the prepared ligand into the defined binding site.

-

The program will generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Rank the docking poses based on their predicted binding affinity (scoring function).

-

Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

-

Compare the predicted binding mode with the experimentally determined structure, if available.

-

4.2. Cell Viability Assay (SRB Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Ro 48-8071 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Cell Fixation: After the treatment period, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the bound dye with a Tris-base solution.

-

Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

4.3. Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with Ro 48-8071, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., OSC, p-ERK, p-JNK).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by Ro 48-8071.

Caption: A typical workflow for in silico molecular docking studies.

Caption: Downstream signaling effects of OSC inhibition by Ro 48-8071.[16]

Conclusion

The interaction between Ro 48-8071 and oxidosqualene cyclase serves as an excellent case study for the application of in silico modeling in drug discovery and development. The availability of a high-resolution crystal structure has enabled detailed computational analyses that correlate well with experimental data. This guide provides a foundational understanding for researchers and scientists working on OSC inhibitors and highlights the synergistic potential of combining computational and experimental approaches to elucidate drug-target interactions. The continued exploration of OSC inhibitors like Ro 48-8071 holds promise for the development of new therapies for hypercholesterolemia and various cancers.

References

- 1. dovepress.com [dovepress.com]

- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity studies of novel orally active non-terpenoic 2,3-oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight Mechanism of the Selective Lanosterol Synthase Inhibitor: Molecular Modeling, Docking and Density Functional Theory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Inhibitors of human 2,3-oxidosqualene cyclase (OSC) discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. An inverse docking approach for identifying new potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An inverse docking approach for identifying new potential anti-cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ovid.com [ovid.com]

- 15. fortunejournals.com [fortunejournals.com]

- 16. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for Ro 48-8071 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 48-8071 in in vivo mouse models, including established dosages, administration protocols, and its mechanism of action. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to Ro 48-8071

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of 2,3-monoepoxysqualene to lanosterol.[2][3] By inhibiting this step, Ro 48-8071 effectively blocks the synthesis of cholesterol. This mechanism makes it a valuable tool for studying the role of cholesterol metabolism in various physiological and pathological processes. Notably, Ro 48-8071 has demonstrated anti-cancer properties in preclinical studies by inducing apoptosis and inhibiting the growth of various cancer cells, including those of the breast, prostate, pancreas, and ovaries.[1][2][4][5][6]

Mechanism of Action